molecular formula C6H4F3N3O B150505 Acetamide, 2,2,2-trifluoro-N-pyrazinyl- CAS No. 129476-64-8

Acetamide, 2,2,2-trifluoro-N-pyrazinyl-

Cat. No. B150505
M. Wt: 191.11 g/mol
InChI Key: KDOPMJSLFQNWGE-UHFFFAOYSA-N
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Description

“Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” is a chemical compound with the molecular formula C6H4F3N3O1. It has a molecular weight of 191.11 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.



Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoro-N-pyrazin-2-ylacetamide1. The InChI string representation of its structure is InChI=1S/C6H4F3N3O/c7-6(8,9)5(13)12-4-3-10-1-2-11-4/h1-3H,(H,11,12,13)1. The canonical SMILES representation is C1=CN=C(C=N1)NC(=O)C(F)(F)F1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.11 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 61. The compound has a rotatable bond count of 11. The exact mass is 191.03064625 g/mol1 and the monoisotopic mass is also 191.03064625 g/mol1. The topological polar surface area is 54.9 Ų1. The compound has a heavy atom count of 131.


Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.


properties

IUPAC Name

2,2,2-trifluoro-N-pyrazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)5(13)12-4-3-10-1-2-11-4/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPMJSLFQNWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156181
Record name Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2,2,2-trifluoro-N-pyrazinyl-

CAS RN

129476-64-8
Record name 2,2,2-Trifluoro-N-2-pyrazinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129476-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129476648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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